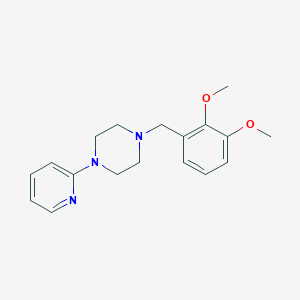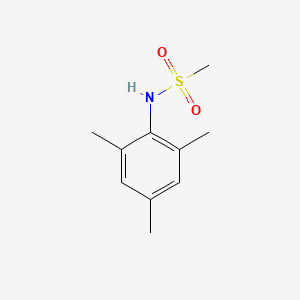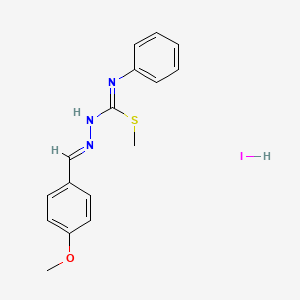
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weed growth. This chemical compound belongs to the family of coumarin derivatives and has a molecular weight of 337.78 g/mol. Clomazone is known for its ability to inhibit the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress and photosynthesis damage.
Wirkmechanismus
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one acts by inhibiting the enzyme phytoene desaturase (PDS), which is involved in the biosynthesis of carotenoids. Carotenoids are essential pigments that protect plants from oxidative stress and photosynthesis damage. Inhibition of PDS leads to the accumulation of phytoene, a colorless precursor of carotenoids, and the depletion of carotenoids. This, in turn, leads to the accumulation of ROS and oxidative stress, which causes chlorophyll degradation, membrane damage, and ultimately, plant death.
Biochemical and physiological effects:
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been found to affect several biochemical and physiological processes in plants. It inhibits the biosynthesis of carotenoids, which leads to the accumulation of ROS and oxidative stress. This, in turn, causes chlorophyll degradation, membrane damage, and ultimately, plant death. 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one also affects the expression of several genes involved in plant defense mechanisms, such as jasmonic acid biosynthesis and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a widely used herbicide in agriculture and is readily available for laboratory experiments. Its mechanism of action is well understood, and it is an effective tool for studying the biosynthesis of carotenoids and the effects of oxidative stress on plant growth and development. However, 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is also toxic to animals and humans, and caution should be exercised when handling this chemical compound.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one. One area of research is the development of new herbicides that target different enzymes involved in the biosynthesis of carotenoids. Another area of research is the study of the effects of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, research could be conducted on the potential use of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one as a therapeutic agent for the treatment of certain diseases, such as cancer, which are characterized by oxidative stress and ROS accumulation.
Synthesemethoden
The synthesis of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one involves a series of chemical reactions that begin with the condensation of 2-methyl-4H-chromen-4-one with chloroacetyl chloride to form 3-(2-chloroacetyl-6-fluorophenyl)-2-methyl-4H-chromen-4-one. This intermediate product is then treated with sodium methoxide to produce 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, which is the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its herbicidal properties and its effects on plant growth and development. Several research studies have shown that 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one inhibits the biosynthesis of carotenoids, which leads to the accumulation of reactive oxygen species (ROS) and oxidative stress in plants. This, in turn, causes chlorophyll degradation, membrane damage, and ultimately, plant death. 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been found to affect the expression of several genes involved in plant defense mechanisms, such as jasmonic acid biosynthesis and signaling pathways.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-9-15(16-12(18)4-3-5-13(16)19)17(20)11-7-6-10(21-2)8-14(11)22-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIORNEORRAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)


![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)

![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)